molecular formula C12H20O2 B123112 Lavandulyl acetate CAS No. 25905-14-0

Lavandulyl acetate

Cat. No. B123112
CAS RN: 25905-14-0
M. Wt: 196.29 g/mol
InChI Key: HYNGAVZPWWXQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lavandulyl acetate is a compound identified as a constituent of the essential oils of Lavandula luisieri, as reported in the study of necrodane derivatives. It is one of the 36 components characterized within the plant, alongside others such as 1,8-cineole and lavandulol .

Synthesis Analysis

The synthesis of lavandulyl acetate has been approached through biocatalytic methods. One study describes the enzymatic esterification of lavandulol using lipase B from Candida antarctica and acetic acid as the acyl donor, achieving an 80% yield. This process also allowed for a partial kinetic resolution of racemic lavandulol, producing optically enriched (R)-lavandulyl acetate . Another study utilized supercritical carbon dioxide for the enzymatic catalysis to convert lavandulol to lavandulyl acetate, optimizing the reaction conditions to achieve conversions of up to 86% .

Molecular Structure Analysis

The molecular structure of lavandulyl acetate has been investigated through various spectroscopic techniques. In the context of flavonoids, the DP4 chemical-shift analysis protocol was used to explore the chirality of the lavandulyl moiety in purified polyphenols . Additionally, the structure of lavandulyl acetate was manipulated through the ene reaction with phenylsulfinyl chloride, leading to the production of E/Z-sesquilavandulols .

Chemical Reactions Analysis

Lavandulyl acetate has been involved in several chemical reactions. The ene reaction of lavandulyl acetate with phenylsulfinyl chloride catalyzed by ZnCl2 was highly selective, resulting in the formation of an allyl sulfoxide. This intermediate was then rearranged and converted to a mixture of racemic E/Z-sesquilavandulols . Furthermore, the orthoester Johnson–Claisen rearrangement was employed as a key step in the synthesis of various lavandulyl derivatives, demonstrating the compound's versatility in synthetic organic chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of lavandulyl acetate are not detailed in the provided papers, its presence in essential oils suggests that it is a volatile compound with potential aromatic properties. Its reactivity in enzymatic esterification and susceptibility to stereoselective transformations indicate that it possesses functional groups amenable to selective chemical modifications . The compound's role in the inhibition of fatty acid synthase (FAS) and its contribution to the binding affinity towards the target enzyme in flavonoids also highlight its biological significance .

Scientific Research Applications

Biocatalytic Esterification

Lavandulyl acetate is synthesized from lavandulol using enzymatic catalysis in supercritical carbon dioxide, demonstrating a biocatalytic approach for the conversion of essential oil components. This process has been optimized for temperature and pressure, achieving conversions up to 86% (Olsen et al., 2006).

Pheromone Research

Lavandulyl acetate plays a role in pheromone research, particularly in the cosmetics industry. It has been used in the preparation of enantiomers of lavandulol and lavandulyl senecioate, significant in the study of sex pheromones for pests like the vine mealybug (Zada & Harel, 2004).

Pest Control

Research identifies lavandulyl acetate as a principal component of the sex pheromone of the mealybug Dysmicoccus grassii, a major pest in banana cultivars. Its role in attracting mealybug males suggests potential applications in integrated pest management strategies (de Alfonso et al., 2012).

Chemical Synthesis

Lavandulyl acetate is involved in chemical reactions like the ene reaction with phenylsulfinyl chloride, leading to the synthesis of E/Z-sesquilavandulols. These types of reactions expand the potential of lavandulyl acetate in synthetic chemistry (Veselovskii et al., 1990).

Natural Product Chemistry

Found in essential oils like Lavandula luisieri, lavandulyl acetate contributes to understanding the chemical diversity in nature and its ecological roles. Its presence in essential oils also has implications for their industrial applications (García-Vallejo et al., 1994).

Enzymatic Esterification for Chiral Separation

Lavandulyl acetate is used in the chiral separation of lavandulol via enzymatic esterification, highlighting its role in creating optically enriched compounds for various scientific applications (Cross et al., 2004).

In Vitro Plant Propagation

In studies comparing essential oil composition of field-grown and in vitro micropropagated Lavandula angustifolia, lavandulyl acetate was a key component. This indicates its potential in biotechnological applications and plant tissue culture strategies (Kirimer et al., 2017).

Safety And Hazards

Lavandulyl acetate is considered to be a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness .

properties

IUPAC Name

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNGAVZPWWXQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(COC(=O)C)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904865
Record name Lavandulyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lavandulyl acetate, (+/-)-

CAS RN

25905-14-0, 20777-39-3
Record name 5-Methyl-2-(1-methylethenyl)-4-hexen-1-yl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25905-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lavandulyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020777393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lavandulyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAVANDULYL ACETATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6ZF37MOM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lavandulyl acetate
Reactant of Route 2
Reactant of Route 2
Lavandulyl acetate
Reactant of Route 3
Reactant of Route 3
Lavandulyl acetate
Reactant of Route 4
Lavandulyl acetate
Reactant of Route 5
Reactant of Route 5
Lavandulyl acetate
Reactant of Route 6
Lavandulyl acetate

Citations

For This Compound
2,190
Citations
M Govindarajan, G Benelli - Ecotoxicology and environmental safety, 2016 - Elsevier
… GC–MS analysis showed that EO major components were lavandulyl acetate (17.8%) and … Lavandulyl acetate was more toxic to mosquito larvae if compared to bicyclogermacrene. …
Number of citations: 113 www.sciencedirect.com
H Cross, R Marriott, G Grogan - Biotechnology letters, 2004 - Springer
… In this communication, we report the enzymatic production of lavandulyl acetate 6 from lavandulol 1 using lipase B from Candida antarctica (Novozym 435; CALB). An important part of …
Number of citations: 23 link.springer.com
VA Bhosale, SB Waghmode - ChemistrySelect, 2017 - Wiley Online Library
An efficient total synthesis of the enantiomerically pure lavandulol pheromones viz. (–)‐(R) and (+)‐(S)‐lavandulol, (–)‐(R)‐lavandulyl acetate, (–)‐(R)‐lavandulyl propionate, (+)‐(S)‐…
TM Wilson, A Poulson, C Packer, RE Carlson, RM Buch - Molecules, 2021 - mdpi.com
… %), borneol (7.3%), and lavandulyl acetate (6.3%). Prominent aromatic compounds of the … For instance, relative amounts of camphor, borneol, and lavandulyl acetate in the flowering …
Number of citations: 13 www.mdpi.com
JGC Hamilton, DR Hall, WDJ Kirk - Journal of chemical ecology, 2005 - Springer
… Thus, the role of (R)-lavandulyl acetate remains unclear. It could have a role in the close-… Alternatively, although our high dose of (R)-lavandulyl acetate was 1000 times that of the low …
Number of citations: 170 link.springer.com
R Koto, M Imamura, C Watanabe… - Journal of …, 2006 - journals.lww.com
In a preliminary experiment, we found that lavender essential oil relaxes vascular smooth muscle. Thus, the present experiments were designed to investigate the relaxation mechanism …
Number of citations: 63 journals.lww.com
SH Rezazadeh, B Baha-Aldini, A Vatanara… - Journal of Medicinal …, 2008 - jmp.ir
… the content of linalyl acetate and Lavandulyl acetate was determined by GC, SCFE offers the most important advantages over HD method. Extraction yield of SCFE was about six times …
Number of citations: 26 jmp.ir
RS Verma, LU Rahman, CS Chanotiya… - Journal of the serbian …, 2010 - doiserbia.nb.rs
… angustifolia growing in Uttarakhand, the com ponents linalool, limonene, 1,8-cineole, cam phor, lavandulol, lavandulyl acetate and terpinen-4-ol were found to be well within the desired …
Number of citations: 160 doiserbia.nb.rs
E Dušková, K Dušek, P Indrák, K Smékalová - Industrial Crops and …, 2016 - Elsevier
… (P = 0.01) between the varieties in all the compounds that were studied except lavandulyl acetate. Lavandulyl acetate was found to be statistically significantly different (P = 0.05) in the …
Number of citations: 47 www.sciencedirect.com
KNS Yadav, MG Adsul, KB Bastawde, DD Jadhav… - Bioresource …, 2011 - Elsevier
… on hydrolysis of racemic lavandulyl acetate revealed that extracellular and cell bound lipases show preference over the opposite antipodes of irregular monoterpene, lavandulyl acetate. …
Number of citations: 81 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.